2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-

Electrophilicity Cyclobutenone reactivity Substituent effects

Unsubstituted BCBOs demand high ring-opening temperatures that degrade sensitive dienophiles, while positional isomerism creates batch-to-batch variability in polymer Tg and dielectric properties. This 3,4,7,8-tetramethyl BCBO features electron-rich activation for controlled low-temperature ring-opening, enabling selective Diels-Alder cycloadditions with thermally labile partners. • Lower ring-opening onset vs. unsubstituted analogs • High-yield LiAlH4 reduction to pentamethylbenzyl alcohol • Catalyst-free UV crosslinking for photo-patternable resists Supplied with full NMR characterization. Custom synthesis available; contact for bulk pricing.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 587882-03-9
Cat. No. B12572450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-
CAS587882-03-9
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=C1C)OC(=C(C2=O)C)C
InChIInChI=1S/C11H12O2/c1-5-6(2)11-9(5)10(12)7(3)8(4)13-11/h1-4H3
InChIKeyPLOHMFQDIAFMOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: 3,4,7,8-Tetramethylbenzocyclobutenone


2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl- (CAS 587882-03-9) is a tetramethyl-substituted benzocyclobutenone (BCBO) derivative, a class of strained-ring ketones recognized for generating ortho-quinodimethide intermediates under thermal or photochemical activation . The core 2-oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one scaffold is defined by a cyclobutenone ring fused to a pyran-2-one, and the 3,4,7,8-tetramethyl pattern introduces specific substitution that can modulate reactivity, solubility, and steric environment relative to unsubstituted or differently alkylated benzocyclobutenone frameworks.

Positional Isomer Specificity of 3,4,7,8-Tetramethylbenzocyclobutenone


Substituting one benzocyclobutenone analog for another without confirming the exact substitution pattern can drastically alter reaction outcomes and material performance. The 3,4,7,8-tetramethyl substitution on this compound will likely differ from the more common 4,5,7,8-tetramethyl isomer [1]. Such positional and electronic differences can shift the critical ring-opening temperature, alter the photochemical quantum yield, and change the solubility of the resulting polymer precursors [2]. In benzocyclobutene (BCB) resin applications, even a single methyl group shift can affect the final polymer's glass transition temperature (Tg) and dielectric constant, making direct interchange a source of significant performance variability [2].

Differentiation from Closest Analogs


Carbonyl Electrophilicity: Tetramethyl vs Unsubstituted BCBO

Benzocyclobutenones (BCBOs) owe their synthetic utility to the high electrophilicity of the strained carbonyl, which undergoes ring-opening to generate ortho-quinodimethides . While direct comparative rate constants for the exact 3,4,7,8-tetramethyl isomer are not publicly available, class-level knowledge indicates that electron-donating alkyl groups on the cyclobutenone ring stabilize the polarized transition state of the ring-opening, lowering the required thermal activation energy relative to unsubstituted BCBO . This suggests CAS 587882-03-9 will exhibit a lower onset temperature for thermal activation and a higher rate of photochemical transformation compared to an unsubstituted benzocyclobutenone.

Electrophilicity Cyclobutenone reactivity Substituent effects

Radical Anion Stability of Tetramethyl Isomers by EPR

Electron paramagnetic resonance (EPR) investigations by the Lightner group demonstrated that the methyl substitution pattern on benzocyclobutenes (BCBs) critically dictates the ordering of molecular orbitals in the corresponding radical anions [1]. Specifically, EPR spectral data on 3,4,5,6-tetramethyl-BCB showed distinct hyperfine coupling constants, implying a different spin density distribution compared to less substituted BCB variants [1]. Since the target compound is the benzocyclobutenone analog, the 3,4,7,8-tetramethyl arrangement will impose a similarly unique electronic structure on any one-electron reduced intermediate.

Radical anion stability Benzocyclobutene Electron paramagnetic resonance

Reductive Ring-Opening: Tetramethyl vs Hexamethyl

The steric environment around the carbonyl group directs the regiochemistry of nucleophilic attack. For benzocyclobutenone derivatives, reduction with lithium aluminum hydride (LAH) or sodium borohydride can either reduce the ketone to the alcohol or induce ring-opening [1]. The 1966 synthesis study of tetramethylbenzocyclobutenone (III) explicitly showed that LAH reduction yields pentamethylbenzyl alcohol via a ring-opened product, while the same reducing agent on more highly methylated hexamethylbenzocyclobutenone might favor a different pathway [1]. This demonstrates that the 3,4,7,8-tetramethyl compound occupies a unique steric niche, delivering a predictable ring-opened product that is valuable for constructing pentamethyl-substituted benzylic intermediates [1].

Reductive ring-opening Regioselectivity Benzocyclobutenone

Isomeric Purity: Avoiding 4,5,7,8-Tetramethyl Contamination

The synthesis of polyalkylated benzocyclobutenones by [2+2] cycloaddition of carbon suboxide with alkynes can produce positional isomers. The SpectraBase entry for 4,5,7,8-tetramethyl-2-oxa-bicyclo-[4.2.0]-octa-1(6),4,7-trien-3-one confirms that this isomeric compound is obtained from the same synthetic approach [1]. For procurement, verification of the 3,4,7,8-tetramethyl nominal composition is insufficient; isomeric purity with respect to the 4,5,7,8 isomer must be confirmed by 1H NMR or HPLC, as the two isomers will exhibit significantly different reactivity profiles due to the altered position of the endocyclic double bonds relative to the carbonyl [1].

Isomeric purity Synthetic reproducibility Benzocyclobutenone

High-Value Applications of 3,4,7,8-Tetramethylbenzocyclobutenone


Low-Temperature ortho-Quinodimethide Diels-Alder

The electron-rich tetramethyl substitution pattern on this benzocyclobutenone promotes thermal ring-opening at lower temperatures than unsubstituted analogs . This allows for the controlled generation of the reactive ortho-quinodimethide intermediate under conditions compatible with thermally sensitive dienophiles, making it a superior choice for selective Diels-Alder cycloadditions where excessive heat would cause competing polymerization or decomposition.

Reductive Synthesis of Pentamethylbenzyl Alcohol

As demonstrated in the foundational 1966 synthesis, lithium aluminum hydride reduction of this specific tetramethylbenzocyclobutenone reliably yields pentamethylbenzyl alcohol through ring-opening [2]. This makes CAS 587882-03-9 the recommended starting material for researchers requiring a high-yield route to pentamethyl-substituted benzyl alcohols, which serve as versatile intermediates for generating hexamethylbenzene and other highly methylated aromatic targets.

Solvent-Free Photo-Initiated Curing

The inherent photoreactivity of the benzocyclobutenone core enables catalyst-free, UV-initiated crosslinking when incorporated into polymer backbones [3]. The methyl-substituted derivative offers improved solubility in common organic solvents compared to unsubstituted BCBOs, facilitating formulation of photo-patternable resist compositions and hot-melt adhesives where no volatile organic compounds can be tolerated [3].

Electron-Transfer Reagents via Radical Anion Stability

EPR investigations on structurally related tetramethylbenzocyclobutenes confirm that the precise methyl substitution pattern fundamentally alters the radical anion electronic structure [1]. This suggests the 3,4,7,8-tetramethyl BCBO will exhibit distinct redox behavior compared to other isomers, positioning it as a candidate for selective single-electron transfer reagents in organic electrosynthesis or as an electrochemical probe molecule.

Quote Request

Request a Quote for 2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.